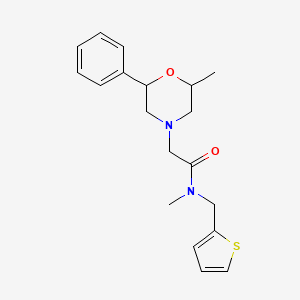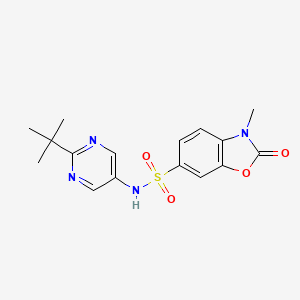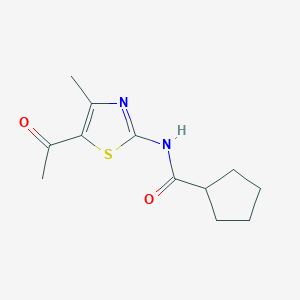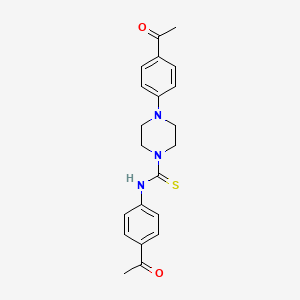![molecular formula C23H25N3O4S B7534360 N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride intermediate.
Coupling with the Carboxamide Group: The final step involves coupling the quinoline derivative with the azepane-sulfonyl intermediate using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The azepane ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide: Known for its unique combination of the quinoline core, azepane ring, and sulfonyl group.
N-(4-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide: Lacks the azepane ring and sulfonyl group, resulting in different chemical properties and biological activities.
N-[3-(azepan-1-ylsulfonyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide: Similar structure but without the methyl group on the phenyl ring, leading to variations in activity and selectivity.
Uniqueness
The presence of the azepane ring and sulfonyl group in this compound makes it unique compared to other quinoline derivatives. These functional groups enhance its binding affinity, selectivity, and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-10-11-17(14-21(16)31(29,30)26-12-6-2-3-7-13-26)24-23(28)19-15-22(27)25-20-9-5-4-8-18(19)20/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJYLTYNQTYJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)


![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
